Derivative Antiproliferative Activity
While the direct activity of 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine is not reported, it is the fundamental building block for synthesizing highly active derivatives. A comparative study on a series of thiophene-linked 1,2,4-triazoles showed that compounds derived from similar scaffolds exhibit potent anti-proliferative activity. For example, several derivatives (5e, 6a-e, 7a-d, 10a) demonstrated IC50 values < 25 μM against HepG-2 and MCF-7 cancer cell lines [1]. This suggests the core scaffold, when properly derivatized, can yield potent bioactive molecules. The unmodified parent compound serves as the essential starting material for these syntheses [2].
| Evidence Dimension | In Vitro Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; serves as synthetic precursor. |
| Comparator Or Baseline | Derivatives (5e, 6a-e, 7a-d, 10a) synthesized from similar triazole-thiophene scaffolds. |
| Quantified Difference | Derivatives show IC50 < 25 μM against HepG-2 and MCF-7 cell lines. |
| Conditions | Cytotoxicity assay against HepG-2 (liver) and MCF-7 (breast) human cancer cell lines. |
Why This Matters
This data validates the compound's utility as a versatile precursor for generating highly active molecules, a key consideration for medicinal chemistry procurement.
- [1] El-Emam, N. A., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Pharmaceuticals, 17(9), 1123. View Source
- [2] Safonov, A. A. (2023). Synthesis, transformation, physicochemical and biological properties of 1,2,4-triazole derivatives containing a thiophene-2-ylmethyl substituent (Doctoral dissertation). View Source
